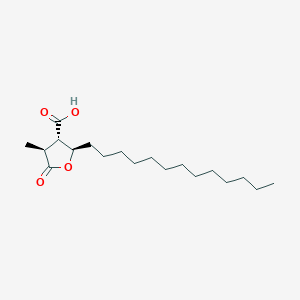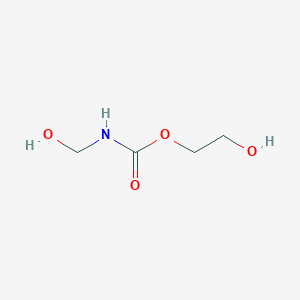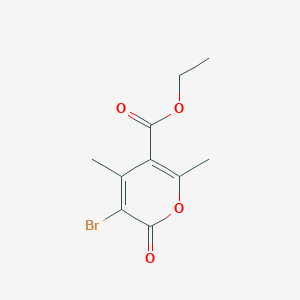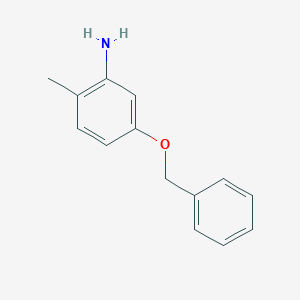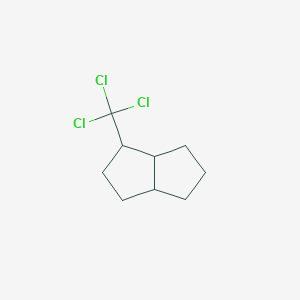
Tris(4-fluorophenyl)phosphine sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-fluorophenyl)phosphine sulfide (TFPPS) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of organophosphorus compounds and is widely used in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of Tris(4-fluorophenyl)phosphine sulfide is not well understood. However, it is believed to act as a nucleophile, which can react with electrophilic compounds to form stable adducts. This compound has been shown to react with various electrophilic compounds, including alkyl halides, aryl halides, and carbonyl compounds. The resulting adducts have been used in the synthesis of various chemical compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be toxic to aquatic organisms, and its use should be carefully regulated to prevent environmental damage. This compound is not intended for human consumption and should only be handled by trained professionals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tris(4-fluorophenyl)phosphine sulfide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have good solubility in various solvents, which makes it suitable for use in various reactions. However, this compound also has some limitations. It is a toxic compound that requires careful handling, and its use should be regulated to prevent environmental damage.
Direcciones Futuras
There are several future directions for research on Tris(4-fluorophenyl)phosphine sulfide. One potential area of research is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of research is the exploration of its potential applications in catalysis and materials science. This compound has also shown promising results in the synthesis of metal complexes, and further research in this area could lead to the development of new catalysts with improved activity and selectivity.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It can be synthesized by reacting tris(4-fluorophenyl)phosphine with sulfur dichloride in the presence of a catalyst. This compound has been extensively studied for its potential applications in catalysis, materials science, and medicinal chemistry. Its mechanism of action is not well understood, but it is believed to act as a nucleophile. This compound has several advantages for use in lab experiments, but its use should be carefully regulated to prevent environmental damage. There are several future directions for research on this compound, including the development of new synthesis methods and the exploration of its potential applications in catalysis and materials science.
Métodos De Síntesis
Tris(4-fluorophenyl)phosphine sulfide can be synthesized by reacting tris(4-fluorophenyl)phosphine with sulfur dichloride. The reaction takes place in the presence of a catalyst, such as aluminum chloride or iron(III) chloride. The resulting product is this compound, which is a yellow crystalline solid. The synthesis of this compound is a complex process that requires careful handling of the reactants and the use of appropriate safety measures.
Aplicaciones Científicas De Investigación
Tris(4-fluorophenyl)phosphine sulfide has been extensively studied for its potential applications in various fields, including materials science, catalysis, and medicinal chemistry. It has been used as a ligand in the synthesis of metal complexes, which have shown promising catalytic activity in various reactions. This compound has also been used as a precursor in the synthesis of other organophosphorus compounds, which have potential applications in the field of materials science.
Propiedades
| 18437-80-4 | |
Fórmula molecular |
C18H12F3PS |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
tris(4-fluorophenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H12F3PS/c19-13-1-7-16(8-2-13)22(23,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |
Clave InChI |
DKUDJXGCRPMYQX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)P(=S)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC(=CC=C1F)P(=S)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)
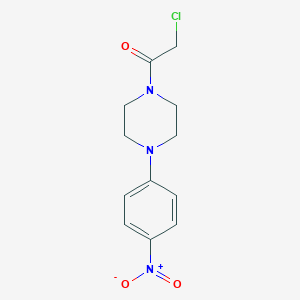


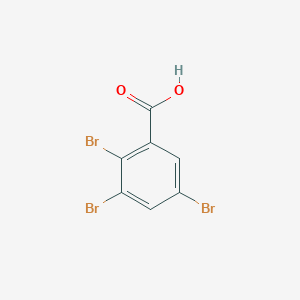
![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)

